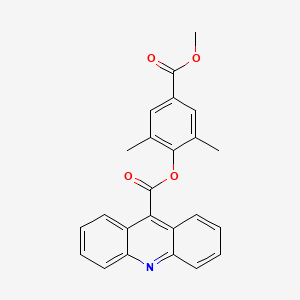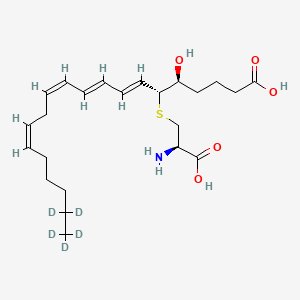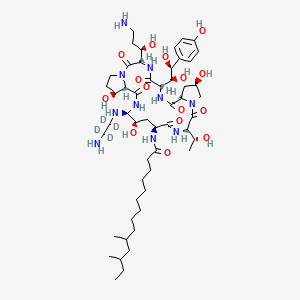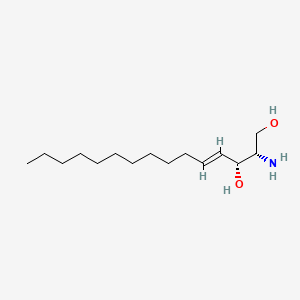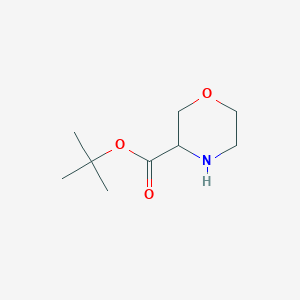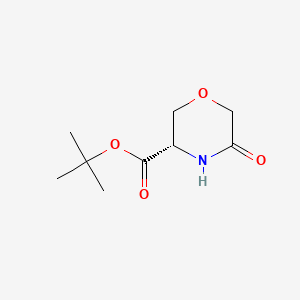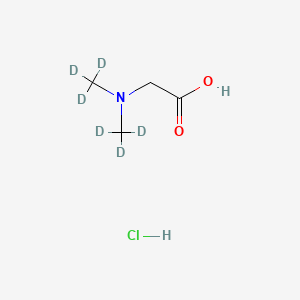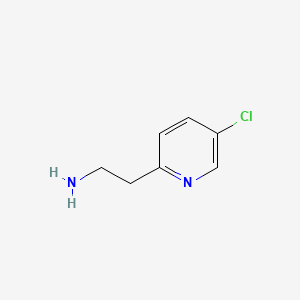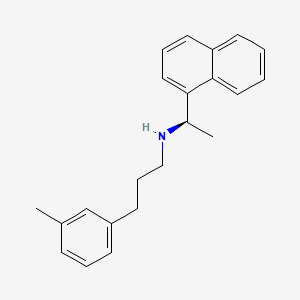
(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine is an organic compound that belongs to the class of amines It features a naphthalene ring, a tolyl group, and a propan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine typically involves several steps:
Formation of the Naphthalen-1-yl Ethyl Intermediate: This step involves the alkylation of naphthalene with an appropriate ethylating agent under Friedel-Crafts alkylation conditions.
Introduction of the Tolyl Group: The intermediate is then reacted with a tolyl halide in the presence of a base to form the desired tolyl-substituted product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, ®-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds like this are often studied for their potential biological activity. They may serve as lead compounds in the development of new pharmaceuticals or as probes in biochemical studies.
Medicine
In medicinal chemistry, the compound may be investigated for its potential therapeutic effects. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In industry, such compounds can be used in the production of materials with specific properties, such as polymers or dyes. Their unique chemical properties make them valuable in various industrial applications.
Mechanism of Action
The mechanism of action of ®-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(S)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine: The enantiomer of the compound, which may have different biological activity.
N-(1-(naphthalen-1-yl)ethyl)-3-(p-tolyl)propan-1-amine: A similar compound with a para-tolyl group instead of a meta-tolyl group.
N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)butan-1-amine: A compound with a butan-1-amine chain instead of a propan-1-amine chain.
Uniqueness
The uniqueness of ®-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine lies in its specific stereochemistry and the combination of functional groups. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(3-methylphenyl)-N-[(1R)-1-naphthalen-1-ylethyl]propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N/c1-17-8-5-9-19(16-17)10-7-15-23-18(2)21-14-6-12-20-11-3-4-13-22(20)21/h3-6,8-9,11-14,16,18,23H,7,10,15H2,1-2H3/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BREGDWXNNPCUFR-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCCNC(C)C2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CCCN[C@H](C)C2=CC=CC3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
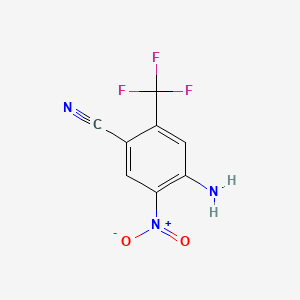
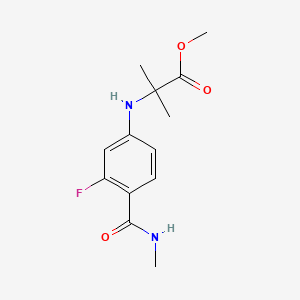
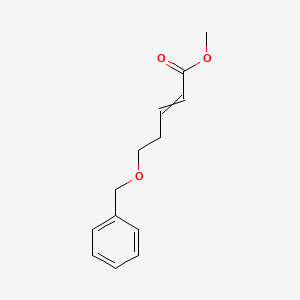
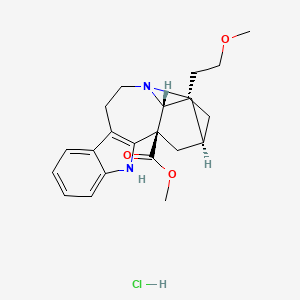
![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)
